4,4-Difluoro-2-(iodomethyl)oxolane
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Overview
Description
4,4-Difluoro-2-(iodomethyl)oxolane is an organic compound with the molecular formula C5H7F2IO It is a fluorinated oxolane derivative, characterized by the presence of two fluorine atoms and an iodomethyl group attached to the oxolane ring
Scientific Research Applications
4,4-Difluoro-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-(iodomethyl)oxolane typically involves the fluorination and iodination of oxolane derivatives. One common method includes the following steps:
Iodomethylation: The iodomethyl group can be introduced via a halogen exchange reaction, where a suitable precursor (e.g., a bromomethyl or chloromethyl derivative) is treated with sodium iodide (NaI) in an aprotic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-(iodomethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles (e.g., amines, thiols) to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Elimination Reactions: Under basic conditions, the iodomethyl group can be eliminated to form a double bond.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted oxolane derivatives.
Oxidation: Formation of oxolane-2-carboxylic acid or related compounds.
Reduction: Formation of 4,4-difluoro-2-(hydroxymethyl)oxolane.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(iodomethyl)oxolane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodomethyl group can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry for modulating biological activity and improving drug efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-2-(bromomethyl)oxolane
- 4,4-Difluoro-2-(chloromethyl)oxolane
- 4,4-Difluoro-2-(hydroxymethyl)oxolane
Uniqueness
4,4-Difluoro-2-(iodomethyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for radiolabeling applications. Compared to its bromomethyl and chloromethyl analogs, the iodomethyl derivative offers enhanced versatility in synthetic transformations and biological studies.
Properties
IUPAC Name |
4,4-difluoro-2-(iodomethyl)oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2IO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACFIUCWRPZTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138271-33-5 |
Source
|
Record name | 4,4-difluoro-2-(iodomethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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